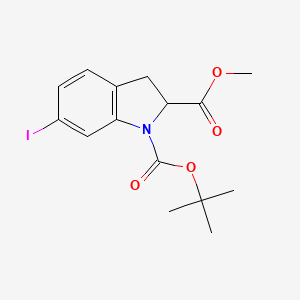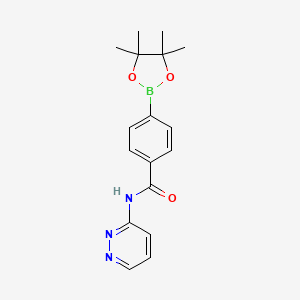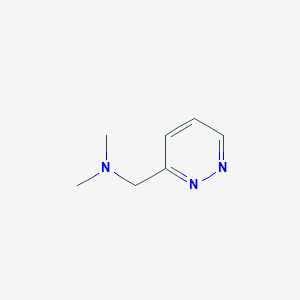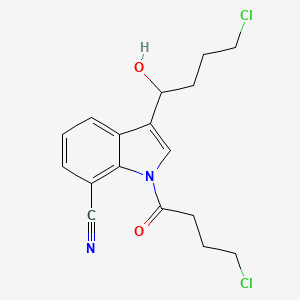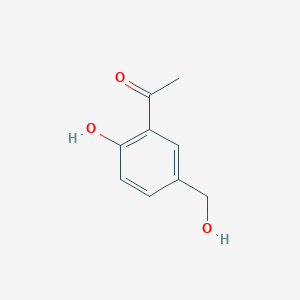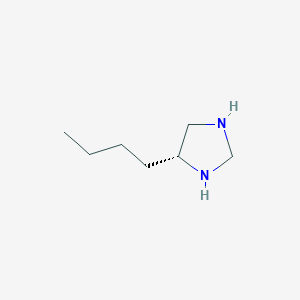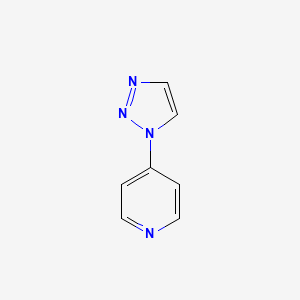
4-(1H-1,2,3-Triazol-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,3-Triazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a 1,2,3-triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-Triazol-1-yl)pyridine typically involves a 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction is carried out between an azide and an alkyne in the presence of a copper catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Catalyst: Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄) with sodium ascorbate
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1H-1,2,3-Triazol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst under mild pressure.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of alkylated pyridine derivatives
Applications De Recherche Scientifique
4-(1H-1,2,3-Triazol-1-yl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(1H-1,2,3-Triazol-1-yl)pyridine varies depending on its application:
Enzyme Inhibition: As a sirtuin inhibitor, it binds to the active site of the enzyme, preventing its normal function.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific molecular targets, leading to cell death.
Coordination Chemistry: Acts as a tridentate ligand, coordinating with metal ions through nitrogen atoms in the pyridine and triazole rings, forming stable complexes.
Comparaison Avec Des Composés Similaires
4-(1H-1,2,3-Triazol-1-yl)pyridine can be compared with other similar compounds, such as:
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: This compound also features triazole and pyridine rings but has two triazole groups, enhancing its coordination capabilities.
2-(1H-1,2,4-Triazol-3-yl)pyridine: Similar in structure but with a different triazole isomer, affecting its chemical reactivity and applications.
3-(1H-1,2,3-Triazol-4-yl)pyridine: Another isomer with the triazole ring attached at a different position, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct reactivity and coordination properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H6N4 |
|---|---|
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
4-(triazol-1-yl)pyridine |
InChI |
InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-6-5-9-10-11/h1-6H |
Clé InChI |
REJWOMWLZVYMPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1N2C=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B13098362.png)

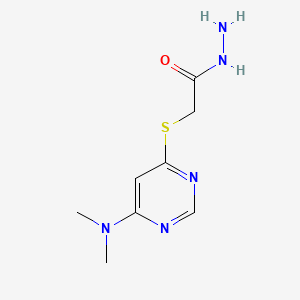

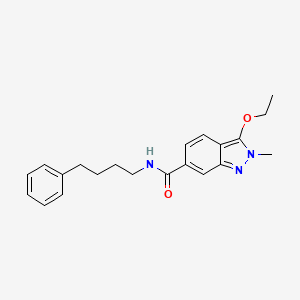
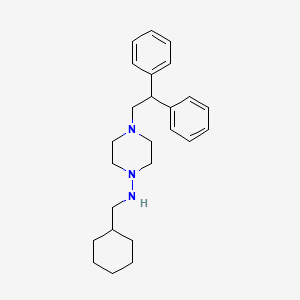
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride](/img/structure/B13098400.png)
